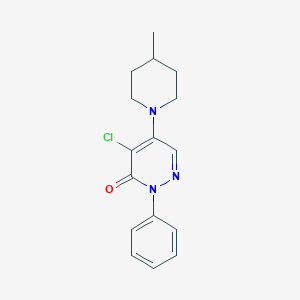
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyridazinone derivatives and is known to act as a potent and selective dopamine D1 receptor antagonist.
Mecanismo De Acción
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone acts as a potent and selective dopamine D1 receptor antagonist. It binds to the dopamine D1 receptor and blocks the binding of dopamine, which leads to a decrease in the activation of the receptor. This, in turn, leads to a decrease in the downstream signaling pathways that are activated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to decrease the self-administration of cocaine and amphetamine in rats, indicating that it may have potential use in the treatment of drug addiction. 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has also been shown to improve cognitive function in rats, which suggests that it may have potential use in the treatment of cognitive impairments associated with schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the role of dopamine D1 receptors in various physiological and pathological conditions. However, one limitation of using 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone. One direction is to study its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in the treatment of cognitive impairments associated with these conditions. Finally, further studies are needed to explore the potential use of 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone in other physiological and pathological conditions that involve dopamine D1 receptors.
Métodos De Síntesis
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone can be synthesized by various methods, including the reaction of 4-chloro-2-nitroaniline with 1-(4-methylpiperidin-1-yl)propan-2-one in the presence of zinc dust and ammonium chloride. This reaction leads to the formation of the intermediate 4-chloro-5-(4-methyl-1-piperidinyl)-2-nitroaniline, which can be reduced using sodium dithionite to obtain 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in scientific research. It is known to act as a potent and selective dopamine D1 receptor antagonist, which makes it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions. 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been used to study the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
Nombre del producto |
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone |
|---|---|
Fórmula molecular |
C16H18ClN3O |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
4-chloro-5-(4-methylpiperidin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H18ClN3O/c1-12-7-9-19(10-8-12)14-11-18-20(16(21)15(14)17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
UWNSEDHGSOFFHM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272155.png)
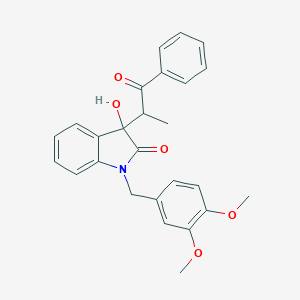
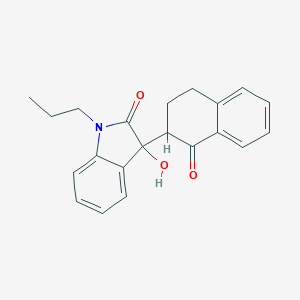
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)
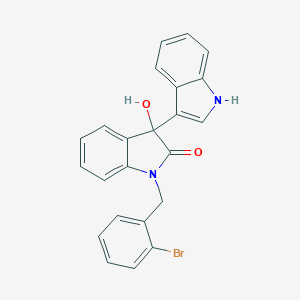

![1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272173.png)
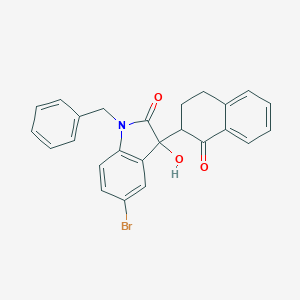
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272175.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)